

β-Diisopropylaminoethanethiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(Diisopropylamino)ethanethiol*

Cat. No.: B166743

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

β-Diisopropylaminoethanethiol, a sulfur-containing amine, is a molecule of significant interest due to its role as a key precursor in the synthesis of the nerve agent VX, as well as its applications in biochemical research.^[1] Its thiol group imparts a reactivity that allows for covalent modification of proteins, making it a valuable tool for studying enzyme mechanisms and protein interactions. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological interactions of β-Diisopropylaminoethanethiol, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

β-Diisopropylaminoethanethiol, chemically known as **2-(diisopropylamino)ethanethiol**, is an organic compound with the molecular formula C₈H₁₉NS.^{[2][3]} Its structure features a tertiary amine with two isopropyl groups and a terminal thiol group. This dual functionality makes it a versatile chemical intermediate. While its primary notoriety stems from its classification as a Schedule 2B precursor under the Chemical Weapons Convention due to its role in the synthesis of the VX nerve agent, its unique chemical properties have also led to its use in various scientific research applications, including as a reagent in organic synthesis and for studying protein modifications.^[1]

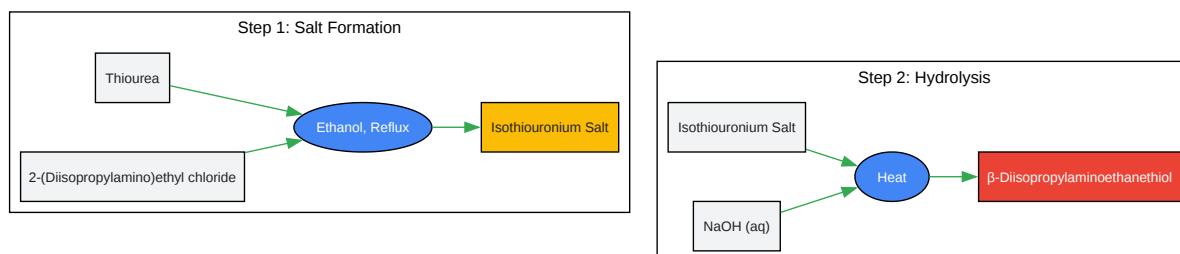
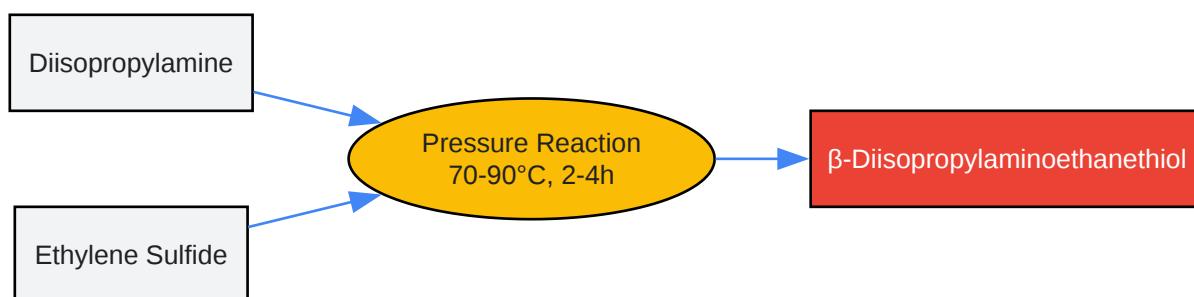
Physicochemical Properties

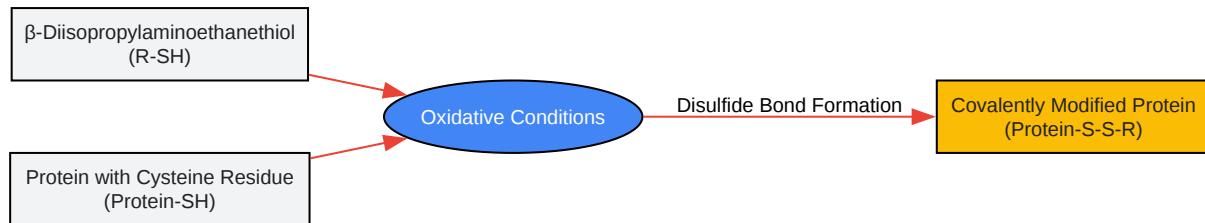
A summary of the key physicochemical properties of β -Diisopropylaminoethanethiol is provided in Table 1.

Property	Value	Source
Molecular Formula	C8H19NS	[2] [3]
Molecular Weight	161.31 g/mol	[3] [4]
CAS Number	5842-07-9	[4]
IUPAC Name	2-[di(propan-2-yl)amino]ethanethiol	[4]
pKa	8.90 \pm 0.10 (Predicted)	[2]
LogP	~2.2	[5]
Kovats Retention Index	Standard non-polar: 1098, Semi-standard non-polar: 1113.4, 1113.5, 1141.5	[4]
Appearance	Similar to 2-diethylaminoethanol	[2]

Synthesis of β -Diisopropylaminoethanethiol

There are several established synthetic routes for the preparation of β -Diisopropylaminoethanethiol. The following sections detail the experimental protocols for the most common methods.



Synthesis from Diisopropylamine and Ethylene Sulfide


This method involves the direct reaction of diisopropylamine with ethylene sulfide. While a specific protocol for the diisopropyl derivative is not readily available in the literature, the synthesis of the analogous N,N-diethylaminoethanethiol provides a representative procedure.

Experimental Protocol:

- To a pressure reaction kettle, add diisopropylamine.
- Pressurize the kettle with nitrogen.
- Introduce ethylene sulfide into the kettle. The molar ratio of diisopropylamine to ethylene sulfide should be slightly in excess of 1:1.
- While stirring, heat the sealed reaction vessel to a temperature range of 70-90°C.
- Maintain the reaction for 2-4 hours.
- After the reaction is complete, cool the vessel and carefully vent any excess pressure.
- The resulting product, β -Diisopropylaminoethanethiol, can be purified by vacuum distillation.

Note: This protocol is adapted from the synthesis of N,N-diethylaminoethanethiol and may require optimization for β -Diisopropylaminoethanethiol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Diisopropylamino)ethanethiol | 5842-07-9 | Benchchem [benchchem.com]
- 2. 2-(Diisopropylamino)ethanethiol [webbook.nist.gov]
- 3. Buy 2-(Diisopropylamino)ethanethiol (EVT-364621) | 5842-07-9 [evitachem.com]
- 4. Diisopropylaminoethanethiol | C8H19NS | CID 111102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [β -Diisopropylaminoethanethiol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166743#discovery-and-history-of-diisopropylaminoethanethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com